molecular formula C15H16Cl2N2O3 B2724778 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1396859-11-2

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2724778
CAS No.: 1396859-11-2
M. Wt: 343.2
InChI Key: WRLXOGDCENVJJC-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H16Cl2N2O3 and its molecular weight is 343.2. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Intramolecular Cyclization for Pyrrolidine Derivatives : Galeazzi, Mobbili, and Orena (1996) discussed the oxidative cyclisation of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides, leading to 1,3,4-trisubstituted pyrrolidin-2-ones, which are crucial for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms. This method shows potential for creating derivatives of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide with specific biological activities Galeazzi, Mobbili, & Orena, 1996.

Pharmacological Research

  • Novel Nootropic Agents : Fujimaki, Sudo, and Tachizawa (1988) developed a high-performance liquid chromatographic method for determining a novel nootropic agent structurally related to this compound in human serum and urine, indicating its potential application in cognitive enhancement and pharmacokinetic studies Fujimaki, Sudo, & Tachizawa, 1988.

Materials Science and Corrosion Inhibition

  • Corrosion Inhibitors : Yıldırım and Cetin (2008) explored the synthesis of acetamide derivatives as corrosion inhibitors, which could be applied to derivatives of this compound to enhance the protection of metals against corrosion in various industrial applications Yıldırım & Cetin, 2008.

Molecular Design and Drug Discovery

  • Dual Inhibitors of Enzymes : A study by Stec et al. (2011) discussed the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the potential of this compound analogs in cancer therapy by improving metabolic stability and targeting specific pathways Stec et al., 2011.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c16-9-1-4-13(12(17)5-9)22-8-14(20)18-10-6-15(21)19(7-10)11-2-3-11/h1,4-5,10-11H,2-3,6-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLXOGDCENVJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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